AChE Inhibitory Potency: Cyclanoline vs. Related Quaternary Alkaloids
In a comparative study isolating AChE inhibitors from *Stephania venosa*, cyclanoline exhibited an IC50 of 9.23 ± 3.47 µM. This is a 3.4-fold higher potency (lower IC50) than the structurally similar quaternary alkaloid stepharanine (IC50 31.30 ± 3.67 µM) and a 1.5-fold higher potency than another isolated alkaloid, N-methyl stepholidine (IC50 14.10 ± 0.81 µM) [1]. This places cyclanoline as the most potent AChE inhibitor among the quaternary alkaloids isolated in this specific study.
| Evidence Dimension | AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | 9.23 ± 3.47 µM |
| Comparator Or Baseline | Stepharanine: 31.30 ± 3.67 µM; N-methyl stepholidine: 14.10 ± 0.81 µM |
| Quantified Difference | Cyclanoline is 3.4-fold more potent than stepharanine and 1.5-fold more potent than N-methyl stepholidine. |
| Conditions | In vitro AChE inhibitory assay using enzyme isolated from electric eel. |
Why This Matters
For researchers screening natural product libraries for AChE inhibition, cyclanoline offers significantly higher potency than its co-occurring analogs, reducing the amount of compound needed for assay and potentially increasing the signal-to-noise ratio in complex biological matrices.
- [1] Ingkaninan, K., et al. (2006). Acetylcholinesterase inhibitors from Stephania venosa tuber. *Journal of Pharmacy and Pharmacology*, 58(5), 695-700. View Source
